Pericosine A

Description

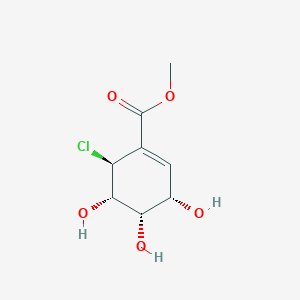

Pericosine A is a natural product found in Periconia byssoides with data available.

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClO5 |

|---|---|

Molecular Weight |

222.62 g/mol |

IUPAC Name |

methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1 |

InChI Key |

AEDMWQPFIPNFCS-ZTYPAOSTSA-N |

SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O |

Isomeric SMILES |

COC(=O)C1=C[C@@H]([C@@H]([C@@H]([C@H]1Cl)O)O)O |

Canonical SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O |

Synonyms |

methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate pericosine A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Pericosine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a potent antitumor metabolite, is a naturally occurring carbasugar derivative with a unique hybrid shikimate-polyketide backbone.[1] This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, postulated biosynthetic pathway, and methods for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

This compound is a member of the pericosine family of natural products, which are characterized by a highly functionalized cyclohexene ring.[2] First isolated from the marine fungus Periconia byssoides, this compound has garnered significant attention due to its notable cytotoxic activities against various cancer cell lines.[2] Its unique chemical structure and biological activity make it a promising lead compound for the development of novel anticancer therapeutics. This document consolidates the current understanding of the origin of this compound, with a focus on its biological source and biosynthetic origins.

Producing Organism

This compound is primarily produced by the fungal strain Periconia byssoides OUPS-N133 . This fungus was originally isolated from the sea hare, Aplysia kurodai, highlighting the rich chemical diversity of marine-derived microorganisms.[2] While P. byssoides is the most well-documented producer, some studies have also suggested that fungi of the genus Tolypocladium may produce pericosines.

The cultivation of Periconia byssoides for the production of secondary metabolites is typically carried out on nutrient-rich media such as Malt Extract Agar (MEA).

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated to date. However, based on its chemical structure, a hybrid shikimate-polyketide origin is postulated.[1]

The Shikimate Pathway: A Likely Precursor Source

The shikimate pathway is a fundamental metabolic route in fungi and plants for the biosynthesis of aromatic amino acids and other key metabolites.[3][4][5] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several key intermediates, including shikimic acid and chorismic acid.[3][4] The core cyclohexene ring of this compound is believed to be derived from an intermediate of this pathway.

A proposed, though not definitively proven, biosynthetic pathway for this compound is outlined below. This pathway is hypothetical and serves to illustrate the likely involvement of the shikimate and polyketide pathways.

Key Enzymatic Steps (Hypothetical)

-

Formation of the Cyclohexene Core: The initial steps likely follow the canonical shikimate pathway to produce a key intermediate such as chorismate.

-

Polyketide Extension: A Polyketide Synthase (PKS) is proposed to extend the shikimate-derived precursor with a malonyl-CoA unit. This hybridization of two major metabolic pathways is a source of significant chemical diversity in fungal natural products.

-

Tailoring Reactions: A series of tailoring enzymes, including halogenases (for chlorination), hydroxylases, and methyltransferases, are hypothesized to modify the hybrid intermediate to yield the final structure of this compound. The discovery that pericoxide may be a biosynthetic precursor suggests that epoxidation and subsequent ring-opening by a chloride ion could be key steps.

Experimental Protocols

Fungal Cultivation and Extraction

Purification and Structural Elucidation

The crude extract obtained from the solvent extraction is typically subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography: Initial fractionation of the crude extract is performed using silica gel column chromatography with a gradient of organic solvents (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water).

-

Structural Elucidation: The structure of the purified this compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Quantitative Data

The biological activity of this compound and its derivatives has been evaluated in various assays. The following tables summarize some of the available quantitative data.

Table 1: Antitumor Activity of this compound and its Analogs

| Compound | P388 (IC₅₀, µM) | L1210 (IC₅₀, µM) | HL-60 (IC₅₀, µM) |

| (+)-Pericosine A | 5.00 | 6.12 | 2.03 |

| (-)-Pericosine A | 4.85 | 3.96 | 2.33 |

| (+)-6-Fluorothis compound | 9.91 | 44.0 | 10.8 |

| (-)-6-Fluorothis compound | 9.03 | 38.0 | 9.46 |

| (+)-6-Bromothis compound | 5.39 | 5.66 | 5.57 |

| (-)-6-Bromothis compound | 5.65 | 6.30 | 6.08 |

| (+)-6-Iodothis compound | 6.17 | 8.18 | 6.78 |

| (-)-6-Iodothis compound | 5.91 | 8.27 | 6.45 |

Data sourced from studies on the synthetic enantiomers and halogenated analogs of this compound.

Table 2: Glycosidase Inhibitory Activity of this compound Enantiomers

| Compound | α-Glucosidase (IC₅₀, mM) | β-Galactosidase (IC₅₀, mM) |

| (-)-Pericosine A | 2.25 | 5.38 |

| (+)-Pericosine A | Inactive | Inactive |

Data from chiral HPLC analysis and bioactivity evaluation of this compound enantiomers.[6]

Conclusion

This compound, a fascinating marine-derived natural product, originates from the fungus Periconia byssoides. Its biosynthesis is believed to involve a hybrid pathway combining elements of the shikimate and polyketide biosynthetic routes, resulting in its unique carbasugar structure. While the precise enzymatic machinery remains to be uncovered, the postulated pathway provides a solid framework for future biosynthetic studies, including gene cluster identification and characterization. The potent antitumor and enzyme inhibitory activities of this compound underscore its potential as a valuable scaffold for the development of new therapeutic agents. Further research into its biosynthesis could pave the way for synthetic biology approaches to produce novel analogs with improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Pericosine A: A Bioactive Carbasugar from the Marine-Derived Fungus Periconia byssoides

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and biological evaluation of Pericosine A, a novel carbasugar metabolite derived from the marine fungus Periconia byssoides.

Executive Summary

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Marine-derived fungi, in particular, represent a promising and underexplored resource for identifying unique bioactive compounds. This compound, a C7 cyclohexenoid metabolite isolated from the fungus Periconia byssoides (strain OUPS-N133), has demonstrated significant potential as an anticancer agent.[1][2] This fungus was originally isolated from the gastrointestinal tract of a sea hare, Aplysia kurodai.[2][3][4][5] this compound exhibits potent in vitro cytotoxicity against a range of human cancer cell lines and in vivo tumor-inhibitory activity.[1][3][4][5] Its mechanism of action involves the inhibition of key oncogenic targets, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][3][4] This guide details the scientific journey from discovery to preliminary mechanistic insights, presenting key data and experimental methodologies for the scientific community.

Discovery and Isolation of this compound

The Pericosine family of compounds, including this compound, B, C, D, and E, were isolated from the culture broth of Periconia byssoides OUPS-N133.[3][4][5] The discovery process involved a multi-step workflow from fungal cultivation to the purification of the active metabolite.

Structure Elucidation

The stereostructure of this compound was determined through extensive spectroscopic analysis.[4][5][6] Techniques including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy were employed to define its unique carbasugar framework, a highly functionalized cyclohexene ring.[3][7] The molecular formula of this compound is C₈H₁₁ClO₅.[8] Subsequent total synthesis efforts have confirmed the elucidated structure.[2]

Data Presentation

Biological Activity of this compound

This compound has demonstrated potent cytotoxic and inhibitory activities across various assays. The quantitative data are summarized below.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Type | Potency (ED₅₀ / IC₅₀) | Reference |

| Murine P388 Leukemia | Murine Leukemia | ED₅₀: 0.1 µg/mL | [3] |

| L1210 | Murine Leukemia | Moderately Active | [7][9] |

| HL-60 | Human Promyelocytic Leukemia | Moderately Active | [7][9] |

| HBC-5 | Human Breast Cancer | Potent & Selective | [3] |

| SNB-75 | Human Glioblastoma | Potent & Selective | [3] |

Table 2: Enzyme and Glycosidase Inhibition by this compound

| Target Enzyme | Activity Type | Potency (IC₅₀) / % Inhibition | Reference |

| Protein Kinase EGFR | Inhibition | 40-70% inhibition at 100 µg/mL | [3] |

| Topoisomerase II | Inhibition | IC₅₀: 100-300 mM | [3] |

| α-Glucosidase (yeast) | Inhibition | IC₅₀: 2.25 mM (for (-)-enantiomer) | [9] |

| β-Galactosidase | Inhibition | IC₅₀: 5.38 mM (for (-)-enantiomer) | [9] |

Spectroscopic Data

The structural identity of this compound is defined by its characteristic NMR spectral data.

Table 3: Key ¹H and ¹³C NMR Data for this compound Congeners (in MeOH-d₄)

| Position | ¹³C-NMR (δ, ppm) for (-)-1F | ¹H-NMR (δ, ppm) for (-)-1F |

| 1 | 129.1 (d, ²J=18.5 Hz) | - |

| 2 | 144.4 (d, ³J=5.8 Hz) | 6.81–6.82 (m) |

| 3 | 68.2 (d, ⁴J=2.3 Hz) | 4.41–4.44 (m) |

| 4 | 72.7 (d, ³J=6.9 Hz) | 4.03–4.06 (m) |

| 5 | 73.3 (d, ²J=20.9 Hz) | 3.97 (ddd) |

| 6 | 90.7 (d, ¹J=167.6 Hz) | 5.42 (dddd) |

| COOMe | 166.3 | - |

| OMe | 52.3 | 3.76 (s) |

| Data presented for the 6-fluoro-pericosine A analog as a representative example of the core scaffold's spectral features.[7] |

Experimental Protocols

Fungal Fermentation and Compound Isolation

-

Cultivation: The fungus Periconia byssoides OUPS-N133 is cultured in a suitable liquid medium (e.g., potato dextrose broth or a custom sea salt-based medium) under static conditions at approximately 25-28°C for 3-4 weeks.

-

Extraction: The culture broth is separated from the mycelia. The broth is extracted exhaustively with a non-polar solvent such as ethyl acetate. The mycelia are dried, ground, and extracted separately with a mixture of solvents like methanol and dichloromethane.

-

Initial Fractionation: The crude extracts are combined, dried under reduced pressure, and subjected to preliminary fractionation using vacuum liquid chromatography (VLC) on silica gel, eluting with a solvent gradient (e.g., n-hexane -> ethyl acetate -> methanol).

-

Purification: Fractions showing bioactivity are further purified using repeated column chromatography (e.g., Sephadex LH-20, silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.[10][11][12]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Human cancer cell lines (e.g., P388, HL-60) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium. The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or acidic isopropanol). The absorbance is measured at ~570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assays

-

EGFR Kinase Assay: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the EGFR tyrosine kinase. This is typically performed using a kinase activity kit (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP generated is quantified via a luminescence reaction. Inhibition is measured relative to a no-inhibitor control.

-

Topoisomerase II Relaxation Assay: This assay evaluates the inhibition of Topoisomerase II-mediated relaxation of supercoiled plasmid DNA (e.g., pBR322). The reaction mixture containing the enzyme, DNA, and varying concentrations of this compound is incubated. The different topological forms of DNA (supercoiled, relaxed) are then separated by agarose gel electrophoresis and visualized. A reduction in the amount of relaxed DNA indicates enzyme inhibition.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its antitumor effects by targeting at least two critical cellular pathways essential for cancer cell proliferation and survival.[3][4]

-

EGFR Signaling: By inhibiting the EGFR protein kinase, this compound can block downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell growth, proliferation, and survival.

-

DNA Topology Maintenance: Inhibition of Topoisomerase II prevents the enzyme from resolving DNA tangles and supercoils that arise during replication and transcription. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

Conclusion and Future Directions

This compound stands out as a promising anticancer lead compound from a marine fungal source. Its unique carbasugar structure and dual inhibitory action against EGFR and Topoisomerase II make it a compelling candidate for further preclinical development. Future research should focus on the total synthesis of analogs to explore structure-activity relationships (SAR), optimization of its pharmacokinetic properties, and a more detailed investigation into its effects on downstream signaling pathways in a wider range of cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. redlist.info [redlist.info]

- 7. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Isolation and structure elucidation of ovatoxin-a, the major toxin produced by Ostreopsis ovata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and structural elucidation of new cyclotetrapeptides, trapoxins A and B, having detransformation activities as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pericosine A: A Technical Guide for Researchers

An In-depth Examination of a Promising Marine-Derived Anticancer Agent

Introduction

Pericosine A, a unique C7 cyclohexenoid metabolite, has emerged from the vast chemical diversity of marine fungi as a compound of significant interest for cancer research and drug development.[1][2][3] Isolated from the marine fungus Periconia byssoides, originally found in the sea hare Aplysia kurodai, this compound has demonstrated potent cytotoxic activity against a range of cancer cell lines.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols to aid researchers in their exploration of this promising natural product.

Biological Source and Isolation

This compound is a secondary metabolite produced by the marine-derived fungus Periconia byssoides.[6] The isolation of this compound is a multi-step process involving solvent extraction and chromatographic purification.

Experimental Protocol: Isolation of this compound

A general workflow for the isolation of this compound is outlined below. This protocol is a composite of methodologies described in the literature and may require optimization based on specific laboratory conditions and the fungal strain used.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Fungal Culture: Periconia byssoides is cultured in a suitable liquid medium (e.g., potato dextrose broth supplemented with sea salt) under static conditions at room temperature for several weeks.

-

Extraction: The fungal mycelia are harvested, lyophilized, and then exhaustively extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a step-gradient of solvents, typically a mixture of hexane and ethyl acetate, to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reverse-phase HPLC using a C18 column and a methanol-water gradient to yield pure this compound. The purity of the compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

Anticancer Activity and Molecular Targets

The primary biological activity of this compound is its potent cytotoxicity against various cancer cell lines.[1][3] This activity is attributed to its ability to interact with key molecular targets involved in cancer cell proliferation and survival.

Quantitative Data: Cytotoxic Activity of this compound

The cytotoxic efficacy of this compound has been quantified using various assays, with results typically reported as ED50 (effective dose for 50% inhibition) or IC50 (half-maximal inhibitory concentration) values.

| Cell Line | Assay Type | Efficacy (µg/mL) | Efficacy (µM) | Reference |

| P388 (Murine Leukemia) | Cytotoxicity | 0.1 | ~0.45 | [2] |

| HBC-5 (Human Breast Cancer) | Growth Inhibition | - | log GI50: 5.2 | [1] |

| SNB-75 (Human Glioblastoma) | Growth Inhibition | - | - | [1] |

| L1210 (Murine Leukemia) | Antitumor Activity | - | - | [6] |

| HL-60 (Human Promyelocytic Leukemia) | Antitumor Activity | - | - | [6] |

Note: Conversion from µg/mL to µM is based on the molecular weight of this compound (C8H11ClO5), which is approximately 222.62 g/mol .[6]

Molecular Target 1: Epidermal Growth Factor Receptor (EGFR)

This compound has been shown to inhibit the protein kinase activity of EGFR.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and migration.[8] Inhibition of EGFR is a well-established strategy in cancer therapy.

Caption: this compound inhibits EGFR, blocking downstream signaling.

Molecular Target 2: Topoisomerase II

This compound also acts as an inhibitor of topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation.[7] By inhibiting topoisomerase II, this compound can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[7][9]

Caption: this compound's inhibition of Topoisomerase II leads to DNA damage and apoptosis.

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols for assessing the key biological activities of this compound. Researchers should adapt these protocols based on their specific cell lines and laboratory equipment.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This assay measures the ability of this compound to inhibit the phosphorylation activity of EGFR.

Detailed Steps:

-

Reaction Setup: In a microplate, combine a reaction buffer, a peptide substrate for EGFR, and purified recombinant EGFR enzyme.

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control and a known EGFR inhibitor as a positive control.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specified temperature for a set period.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence/luminescence-based assays that measure ATP consumption.

Protocol 3: Topoisomerase II Inhibition Assay

This assay assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.

Detailed Steps:

-

Reaction Mixture: Prepare a reaction mixture containing topoisomerase II reaction buffer, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and purified human topoisomerase II enzyme.

-

Inhibitor Addition: Add this compound at different concentrations. Include a no-inhibitor control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Inhibition of topoisomerase II will result in the persistence of the catenated kDNA at the top of the gel, while active enzyme will release decatenated DNA circles that migrate into the gel.

Other Potential Biological Activities

While the primary focus of research on this compound has been its anticancer properties, other members of the Periconia genus have been reported to produce compounds with antimicrobial and anti-inflammatory activities.[10] Further investigation into these potential activities of this compound is warranted.

Antimicrobial Activity

To assess the antimicrobial potential of this compound, standard methods such as broth microdilution or disk diffusion assays can be employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[4]

Anti-inflammatory Activity

The anti-inflammatory activity of this compound can be investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.[1][11] Key parameters to measure include the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[1][11]

Conclusion and Future Directions

This compound stands out as a marine-derived natural product with significant potential as an anticancer agent. Its dual mechanism of action, targeting both EGFR and topoisomerase II, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted biological activities of this compound. Future studies should focus on elucidating the precise molecular interactions with its targets, exploring its efficacy in in vivo cancer models, and investigating its potential antimicrobial and anti-inflammatory properties. The unique chemical scaffold of this compound also offers opportunities for medicinal chemistry efforts to generate analogs with improved potency and selectivity.

References

- 1. ijcrt.org [ijcrt.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bbrc.in [bbrc.in]

- 8. DNA damage and oxidant stress activate p53 through differential upstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Pericosine A: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a naturally occurring carbasugar derived from the marine fungus Periconia byssoides, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The primary molecular targets identified to date are Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2] This document details the known interactions of this compound with these targets and the putative downstream cellular consequences, including the disruption of oncogenic signaling and DNA replication processes. Furthermore, this guide summarizes the available quantitative data on its cytotoxic activity and outlines relevant experimental methodologies.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily involving the inhibition of two critical proteins in cancer cell proliferation and survival: EGFR and Topoisomerase II.[1][2]

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[3][4] Aberrant EGFR signaling is a hallmark of many cancers. This compound has been identified as an inhibitor of EGFR.[1] By binding to EGFR, this compound likely prevents the receptor's autophosphorylation and subsequent activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. The disruption of these pathways can lead to a reduction in cell proliferation and survival.

Below is a diagram illustrating the putative inhibition of the EGFR signaling pathway by this compound.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation.[5] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, after which it religates the break.[6] Many established anticancer drugs, known as topoisomerase II poisons, act by stabilizing the complex between the enzyme and the cleaved DNA, leading to permanent DNA damage and subsequent cell death.[5][7] this compound has been shown to inhibit topoisomerase II, suggesting a similar mechanism of inducing DNA damage in cancer cells.[1][2]

The proposed mechanism of Topoisomerase II inhibition by this compound is depicted in the following workflow.

Potential Downstream Cellular Effects

While direct experimental evidence for this compound's role in the following processes is still emerging, inhibition of EGFR and Topoisomerase II is known to induce apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Inhibition of survival signals, such as those from the EGFR pathway, and the induction of significant DNA damage by Topoisomerase II inhibitors are potent triggers of apoptosis. This process is often mediated by a cascade of enzymes called caspases.

The potential apoptotic pathway initiated by this compound is illustrated below.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. DNA damage, as induced by Topoisomerase II inhibitors, typically activates cell cycle checkpoints, leading to a halt in cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.

A logical workflow for this compound-induced cell cycle arrest is presented below.

Quantitative Data: Cytotoxicity

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The available data is summarized in the table below.

| Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference |

| P388 | Murine Lymphocytic Leukemia | ED₅₀ | 0.1 | [1] |

| HBC-5 | Human Breast Cancer | - | - | [1] |

| SNB-75 | Human Glioblastoma | - | - | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for assessing cytotoxicity and mechanism of action, the following outlines can be adapted.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

A workflow for a typical cytotoxicity assay is provided below.

Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on proteins within the EGFR signaling cascade.

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and for different time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound is a promising marine-derived compound with demonstrated anticancer activity. Its dual inhibition of EGFR and Topoisomerase II suggests a potent and multi-faceted mechanism of action. While the foundational aspects of its activity have been identified, further in-depth research is required to fully elucidate the downstream signaling consequences of EGFR inhibition, and to confirm its roles in apoptosis induction and cell cycle arrest. The potential involvement of other mechanisms, such as the generation of reactive oxygen species, also warrants investigation. Future studies should focus on comprehensive profiling of its effects on a wider range of cancer cell lines, detailed molecular pathway analysis, and in vivo efficacy studies to further validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Pericosine A: A Marine-Derived Carbasugar with Potential as an EGFR Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Pericosine A, a unique halogenated carbasugar first isolated from the marine-derived fungus Periconia byssoides, has emerged as a molecule of interest in oncology research due to its reported antitumor activities.[1] Mechanistic studies have pointed towards its potential to disrupt key oncogenic signaling pathways, with a particular focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role as an EGFR inhibitor, consolidating available data, detailing relevant experimental methodologies, and visualizing the associated molecular pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.

Quantitative Data on the Bioactivity of this compound

This compound has demonstrated notable biological activity in both enzymatic and cell-based assays. The following tables summarize the key quantitative findings from published studies, providing a clear comparison of its inhibitory and cytotoxic effects.

Table 1: EGFR Inhibition by this compound

| Compound | Concentration | Percent Inhibition of EGFR Kinase Activity | Reference |

| This compound | 100 µg/mL | 40-70% | [4] |

Table 2: Cytotoxicity of this compound against Murine Leukemia Cell Lines

| Compound | P388 (ED₅₀ µg/mL) | L1210 (ED₅₀ µg/mL) | HL-60 (ED₅₀ µg/mL) | Reference | |---|---|---|---| | this compound | 0.1 | 0.12 | 0.15 |[1] | | (-)-Pericosine A | 0.18 | 0.25 | 0.30 |[1] | | (+)-Pericosine A | 0.15 | 0.22 | 0.28 |[1] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound as an EGFR inhibitor. These protocols are based on established techniques and provide a framework for the replication and further investigation of its biological activities.

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This protocol describes a non-radioactive ELISA-based assay to determine the in-vitro inhibitory activity of a compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR protein

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP solution

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 1 mM DTT)

-

96-well microtiter plates

Procedure:

-

Coat the wells of a 96-well microtiter plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add the assay buffer containing recombinant EGFR enzyme to the wells.

-

Add various concentrations of this compound (or control inhibitor) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the wells to remove ATP and unbound reagents.

-

Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[5]

Materials:

-

Cancer cell lines (e.g., A431, P388, L1210, HL-60)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Calculate the cell viability as a percentage of the untreated control and determine the ED₅₀/IC₅₀ value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins in whole cells.

Materials:

-

Cancer cell line (e.g., A431, which overexpresses EGFR)

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagents

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using an ECL detection system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Figure 2: A logical workflow for the evaluation of this compound as an EGFR inhibitor.

Conclusion

The available data indicates that this compound exhibits inhibitory activity against EGFR tyrosine kinase and potent cytotoxicity against several cancer cell lines. While a precise IC₅₀ value for direct EGFR inhibition is yet to be broadly reported in the literature, the observed percentage of inhibition provides a strong foundation for its classification as an EGFR inhibitor. The detailed experimental protocols provided herein offer a standardized approach for further investigation and validation of its mechanism of action and therapeutic potential. The unique chemical structure of this compound, coupled with its biological activity, positions it as a compelling lead compound for the development of novel anticancer agents targeting the EGFR signaling pathway. Further structure-activity relationship studies and in vivo efficacy evaluations are warranted to fully elucidate its therapeutic promise.

References

- 1. Synthetic efforts for stereo structure determination of cytotoxic marine natural product pericosines as metabolites of Periconia sp. from sea hare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Anticancer Spectrum of Pericosine A: A Technical Whitepaper

An In-depth Examination of a Marine-Derived Carbasugar with Multi-Target Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pericosine A, a unique carbasugar metabolite, has emerged from marine sources as a promising candidate in the landscape of anticancer drug discovery.[1] Isolated from the fungus Periconia byssoides, which is found in the sea hare Aplysia kurodai, this compound possesses a rare hybrid shikimate-polyketide chemical framework.[1] This structural novelty contributes to its significant biological activities, including potent antitumor effects. This technical guide provides a comprehensive overview of the anticancer spectrum of this compound, detailing its cytotoxic and inhibitory activities, proposed mechanisms of action, and the experimental methodologies used to elucidate these properties.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and antitumor activities in both in vitro and in vivo studies. Its efficacy spans various cancer cell lines, with a notable potency against murine lymphocytic leukemia.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a panel of cancer cell lines. The half-maximal effective dose (ED50) for P388 murine lymphocytic leukemia cells is a key indicator of its potent in vitro activity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| P388 | Murine Lymphocytic Leukemia | 0.1 | [2] |

This compound has also shown significant growth inhibitory activity against other murine leukemia cell lines such as L1210 and human promyelocytic leukemia HL-60 cells.[1][3] Furthermore, selective growth inhibition has been observed against human breast cancer (HBC-5) and glioblastoma (SNB-75) cell lines.[2][4] While the qualitative activity against these cell lines is reported, specific ED50 or IC50 values are not consistently available in the reviewed literature.

Derivatives of this compound have also been synthesized and evaluated. For instance, 6-halo-substituted derivatives, such as the bromo- and iodo-congeners, exhibited moderate antitumor activity comparable to the parent compound against P388, L1210, and HL-60 cell lines.[1][2]

In Vivo Antitumor Efficacy

The antitumor potential of this compound has been confirmed in preclinical animal models. In mice bearing P388 leukemia, administration of this compound led to a modest extension of survival.[1][4]

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Model | Dosage | Outcome | Reference |

| Mice | P388 Leukemia | 25 mg/kg (i.p.) | Increased survival days | [2] |

Mechanism of Action

The anticancer activity of this compound is attributed to its ability to interact with and inhibit key molecular targets involved in cancer cell proliferation and survival. The primary mechanisms identified are the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2][4]

EGFR Tyrosine Kinase Inhibition

This compound has been shown to inhibit the activity of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers.

Table 3: Inhibitory Activity of this compound against Molecular Targets

| Molecular Target | Assay Type | Concentration | % Inhibition | IC50 | Reference |

| Protein Kinase EGFR | Kinase Activity Assay | 100 µg/mL | 40-70% | - | [2] |

| Human Topoisomerase II | Relaxation Assay | - | - | 100-300 µM* | [2] |

*Note: The reported IC50 value for topoisomerase II is unusually high and may be a typographical error in the source literature, with µM potentially being the intended unit.

The inhibition of EGFR by this compound disrupts downstream signaling pathways that are critical for tumor progression.

Topoisomerase II Inhibition

This compound also targets human topoisomerase II, an essential enzyme that alters the topology of DNA and is critical for DNA replication and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Experimental Protocols

The following sections describe generalized methodologies for the key experiments cited in the evaluation of this compound's anticancer activity. Specific parameters for this compound were not detailed in the reviewed literature.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 or IC50 value is determined.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Reaction Setup: The reaction is typically performed in a microplate format and includes recombinant human EGFR, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

-

Reaction Mixture: The reaction contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and ATP in a reaction buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction.

-

Reaction Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and SDS.

-

Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

This compound exhibits a promising anticancer profile characterized by potent in vitro cytotoxicity and in vivo efficacy in a preclinical leukemia model. Its dual mechanism of action, targeting both EGFR and topoisomerase II, suggests a potential for broad-spectrum activity and a lower likelihood of rapid resistance development. The available data strongly support the continued investigation of this compound as a lead compound for the development of novel anticancer therapeutics.

Future research should focus on several key areas:

-

Comprehensive In Vitro Profiling: Determining the IC50 values of this compound against a wider panel of human cancer cell lines is essential to better define its anticancer spectrum.

-

Detailed Mechanistic Studies: Elucidating the downstream effects of EGFR inhibition by this compound and further characterizing its interaction with topoisomerase II will provide a more complete understanding of its mode of action.

-

In Vivo Efficacy in Other Models: Evaluating the antitumor activity of this compound in xenograft models of solid tumors, particularly those known to be driven by EGFR, is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

The unique chemical structure and multi-targeted mechanism of action position this compound as a valuable scaffold for the design of next-generation anticancer agents. Further preclinical development is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric composition of natural Pericosine A

An In-Depth Technical Guide on the Enantiomeric Composition of Natural Pericosine A

Executive Summary

This compound, a carbasugar-type natural product isolated from the marine-derived fungus Periconia byssoides, has garnered significant interest due to its notable cytotoxic activities against various tumor cell lines. A critical aspect of its chemical profile is its existence in nature as an enantiomeric mixture. This guide provides a comprehensive overview of the enantiomeric composition of natural this compound, detailing the analytical methodologies used for its determination, the observed quantitative ratios, and the distinct biological activities of its separated enantiomers. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Enantiomeric Composition of Natural this compound

Direct analysis of this compound isolated from Periconia byssoides has conclusively shown that it is not enantiomerically pure.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) has been the primary analytical technique employed to resolve and quantify the enantiomeric ratio. The reported compositions have varied, suggesting potential influences from culture conditions or isolation batches.

Quantitative Data

The enantiomeric composition of natural this compound has been quantitatively determined in different studies. The findings are summarized in the table below.

| Sample Description | (+)-Enantiomer (%) | (-)-Enantiomer (%) | Enantiomeric Ratio (+):(-) | Reference |

| Original mixture from 1977 literature | 68 | 32 | 68:32 | [1] |

| Two independently isolated samples from P. byssoides | Approx. 50 | Approx. 50 | ~1:1 | [1][2] |

Experimental Protocols

The determination of the enantiomeric composition of this compound relies on high-resolution chiral chromatography. The synthesis of pure enantiomers has also been crucial for the characterization and evaluation of their individual biological activities.

Chiral HPLC Analysis of this compound

The baseline separation of this compound enantiomers was achieved using chiral HPLC. This method allows for the accurate quantification of each enantiomer in a given sample.

-

Objective: To separate and quantify the (+)- and (-)-enantiomers of natural this compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

-

Mobile Phase: A suitable solvent system (e.g., a mixture of hexane and isopropanol) is used to elute the compounds. The exact composition is optimized to achieve baseline separation.

-

Detection: UV detector is typically used for monitoring the elution of the enantiomers.

-

Procedure:

-

A solution of the natural this compound sample is prepared in the mobile phase.

-

The sample is injected into the HPLC system.

-

The enantiomers are separated as they pass through the chiral column due to differential interactions with the stationary phase.

-

The retention times of the two enantiomer peaks are recorded.

-

The area under each peak is integrated to determine the relative abundance of each enantiomer, thereby establishing the enantiomeric ratio.

-

Biological Activity of this compound Enantiomers

A key motivation for resolving the enantiomers of this compound is to investigate their individual pharmacological profiles. Studies have revealed significant differences in their bioactivities, particularly in enzyme inhibition, while their cytotoxic effects appear comparable.

Glycosidase Inhibitory Activity

A pronounced difference was observed when the pure enantiomers were tested against a panel of glycosidase enzymes.[1]

-

(-)-Pericosine A: Showed inhibitory activity against α-glucosidase (IC₅₀: 2.25 mM) and β-galactosidase (IC₅₀: 5.38 mM).[1]

-

(+)-Pericosine A: Was found to be inactive against five tested enzymes: α- and β-glucosidase, α- and β-galactosidase, and α-mannosidase.[1]

This stereospecific inhibition highlights the importance of the molecule's absolute configuration for its interaction with the enzyme's active site.

Antitumor Activity

In contrast to the enzyme inhibition studies, the evaluation of cytotoxic activity against tumor cells revealed no significant difference between the enantiomers. Both (+)- and (-)-Pericosine A exhibited moderate cytotoxicity against three cancer cell lines: p388 (murine leukemia), L1210 (lymphocytic leukemia), and HL-60 (human promyelocytic leukemia).[1][2] This suggests that the mechanism of cytotoxicity may be less sensitive to the stereochemistry of this particular compound compared to its glycosidase inhibitory action.

Conclusion

Natural this compound, isolated from Periconia byssoides, is a scalemic mixture of its (+) and (-) enantiomers. The precise enantiomeric ratio can vary, with reports ranging from approximately 1:1 to 68:32. The resolution and independent study of these enantiomers have been critical in elucidating their structure-activity relationships. Notably, the (-)-enantiomer is a selective inhibitor of certain glycosidases, while the (+)-enantiomer is inactive. Conversely, both enantiomers display comparable antitumor properties. These findings underscore the necessity of chiral separation in the study of natural products to fully understand their pharmacological potential and mechanisms of action. This detailed understanding is paramount for any future drug development efforts based on the this compound scaffold.

References

Review of Pericosine A literature for oncology research

An In-depth Guide to the Preclinical Profile of a Marine-Derived Antitumor Agent

Introduction

Pericosine A, a natural product isolated from the marine fungus Periconia byssoides, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and antitumor activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting two key enzymes involved in cancer cell proliferation and survival:

-

Topoisomerase II (Topo II): this compound acts as a Topoisomerase II inhibitor.[1] Topo II is a critical enzyme that alters DNA topology, essential for processes like DNA replication and chromosome segregation. By inhibiting Topo II, this compound can lead to DNA damage and ultimately trigger apoptotic cell death in cancer cells.

-

Epidermal Growth Factor Receptor (EGFR): this compound has also been shown to inhibit the protein kinase activity of EGFR. EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. Inhibition of EGFR signaling is a well-established strategy in cancer therapy.

Quantitative Biological Data

The antitumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines (NCI-60 Screen)

| Cell Line Panel | Cell Line Name | GI₅₀ (µM) |

| Breast Cancer | MCF7 | Data not available |

| MDA-MB-231 | Data not available | |

| HS 578T | Data not available | |

| BT-549 | Data not available | |

| T-47D | Data not available | |

| Colon Cancer | HT29 | Data not available |

| HCT-116 | Data not available | |

| HCT-15 | Data not available | |

| SW-620 | Data not available | |

| COLO 205 | Data not available | |

| Lung Cancer | NCI-H460 | Data not available |

| NCI-H522 | Data not available | |

| A549/ATCC | Data not available | |

| EKVX | Data not available | |

| NCI-H23 | Data not available | |

| NCI-H322M | Data not available | |

| Ovarian Cancer | OVCAR-3 | Data not available |

| OVCAR-4 | Data not available | |

| OVCAR-5 | Data not available | |

| OVCAR-8 | Data not available | |

| IGROV1 | Data not available | |

| SK-OV-3 | Data not available | |

| Prostate Cancer | PC-3 | Data not available |

| DU-145 | Data not available | |

| Stomach Cancer | Data not available | Data not available |

Note: While literature states that this compound was tested against a variety of cancer cell lines with GI₅₀ values ranging from 0.05 to 24.55 µM, the specific data for each cell line from the NCI-60 screen is not publicly available in the reviewed literature.

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Animal Strain | Treatment Dose & Schedule | Route of Administration | Efficacy Metric | Result |

| P388 Murine Leukemia | Mice | 25 mg/kg | Intraperitoneal (presumed) | Increased Survival | Modest extension of survival |

Note: The specific administration schedule and quantitative survival data (e.g., % Increase in Lifespan) are not detailed in the available literature.

Table 3: Enzyme Inhibition Data for this compound

| Target Enzyme | IC₅₀ | Concentration for % Inhibition | % Inhibition |

| Topoisomerase II | 607 µM[1] | - | - |

| EGFR | Data not available | 100 µg/mL | 40 - 70% |

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the this compound literature.

In Vitro Cytotoxicity Assay (NCI-60 Screen Protocol)

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a standardized method for identifying and characterizing novel anticancer agents.

Methodology:

-

Cell Culture: The 60 different human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates.

-

Drug Incubation: After a 24-hour pre-incubation period, this compound is added at various concentrations and incubated for an additional 48 hours.

-

Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimation of total protein mass, which is proportional to the number of living cells.

-

Data Analysis: The absorbance is read on an automated plate reader. The GI₅₀ (Growth Inhibition 50) is calculated, which is the concentration of the drug that causes a 50% reduction in the net protein increase in treated cells compared to control cells.

In Vivo P388 Murine Leukemia Model

This model is a standard for the preliminary in vivo evaluation of potential anticancer agents.

Methodology:

-

Animal Model: Typically, CDF1 or BDF1 mice are used.

-

Tumor Inoculation: A known number of P388 leukemia cells (e.g., 1 x 10⁶ cells) are implanted intraperitoneally into the mice.

-

Treatment: this compound is administered to the mice, typically starting 24 hours after tumor inoculation. The route of administration is often intraperitoneal.

-

Monitoring: The animals are monitored daily for signs of toxicity and mortality.

-

Efficacy Evaluation: The primary endpoint is the mean survival time of the treated group compared to the control (vehicle-treated) group. The efficacy is often expressed as the percentage increase in lifespan (%ILS) or as a test/control (T/C) ratio of the median survival times.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of Topoisomerase II.

Methodology:

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes, is used as the substrate.

-

Enzyme Reaction: Purified human Topoisomerase II is incubated with kDNA in a reaction buffer containing ATP and Mg²⁺. In the presence of active enzyme, the interlocked kDNA is decatenated into individual minicircles.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains at the origin, while the decatenated minicircles migrate into the gel.

-

Quantification: The inhibition of Topoisomerase II activity is determined by the reduction in the amount of decatenated DNA. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Methodology:

-

Enzyme and Substrate: Recombinant human EGFR kinase domain and a synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide) are used.

-

Kinase Reaction: The EGFR enzyme is incubated with the peptide substrate and ATP (often radiolabeled with ³²P or ³³P) in a suitable reaction buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the peptide or by using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.

-

Data Analysis: The percentage of inhibition is calculated by comparing the kinase activity in the presence of this compound to the activity in a control reaction without the inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of an anticancer compound like this compound.

Conclusion

This compound is a marine-derived natural product with promising anticancer activity, attributed to its dual inhibition of Topoisomerase II and EGFR. While the existing literature provides a foundational understanding of its biological effects, further research is required to fully elucidate its therapeutic potential. Specifically, a more detailed characterization of its activity across a broader range of cancer cell lines, along with comprehensive in vivo efficacy and toxicity studies, will be crucial for its future development as a potential oncology therapeutic. This guide serves as a technical resource to summarize the current knowledge and to highlight the areas where further investigation is warranted.

References

Methodological & Application

Total Synthesis of (+)-Pericosine A: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Pericosine A is a naturally occurring carbasugar that has garnered significant interest within the scientific community due to its potential as an antitumor agent. Isolated from the marine-derived fungus Periconia byssoides, this compound features a highly functionalized cyclohexene core. Its unique structure and promising biological activity have made it a compelling target for total synthesis. This document provides a detailed protocol for the total synthesis of (+)-Pericosine A, based on the seminal work of Usami et al., which successfully elucidated the absolute stereochemistry of the natural product through its first total synthesis from (-)-quinic acid. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Retrosynthetic Analysis

The synthetic strategy for (+)-Pericosine A commences with a retrosynthetic disconnection of the target molecule. The key transformations involve the stereoselective introduction of the chlorine atom and the formation of the trisubstituted cyclohexene ring from a readily available chiral starting material, (-)-quinic acid.

Application Notes and Protocols for the Stereoselective Synthesis of Pericosine A Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a marine-derived natural product, has garnered significant attention within the scientific community due to its notable antitumor properties.[1] It is a carbasugar derivative with a highly functionalized cyclohexene core.[2] The biological activity of this compound is linked to its stereochemistry, making the stereoselective synthesis of its enantiomers, (+)-Pericosine A and (-)-Pericosine A, a critical area of research for the development of potential anticancer therapeutics.[2]

These application notes provide detailed protocols for the stereoselective synthesis of both (+)-Pericosine A and (-)-Pericosine A, starting from readily available chiral precursors. The methodologies described herein are based on established synthetic routes, ensuring high stereoselectivity.[3][4]

Synthesis of (-)-Pericosine A from (-)-Shikimic Acid

The synthesis of (-)-Pericosine A is achieved through a multi-step sequence starting from the chiral pool material, (-)-shikimic acid. The key steps involve the formation of an epoxide intermediate followed by a regioselective chlorination.

Experimental Workflow: Synthesis of (-)-Pericosine A

Caption: Synthetic workflow for (-)-Pericosine A.

Experimental Protocol: Synthesis of (-)-Pericosine A

Step 1: Synthesis of Key Intermediates from (-)-Shikimic Acid

The initial steps involve the conversion of (-)-shikimic acid to a protected diene intermediate. These procedures are based on established literature methods.

Step 2: Epoxidation of the Diene Intermediate

A solution of the diene intermediate in a suitable solvent (e.g., dichloromethane) is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), at a controlled temperature (e.g., 0 °C to room temperature) to yield the corresponding epoxide.

Step 3: Regioselective Chlorination

The epoxide intermediate is then subjected to a regioselective chlorination. A key reaction involves the addition of excess thionyl chloride (SOCl₂) to the enol form of a protected intermediate in dry dichloromethane to afford the chlorinated product.[5]

Step 4: Deprotection to Yield (-)-Pericosine A

The protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid in methanol) to yield the final product, (-)-Pericosine A. Purification is typically achieved by silica gel column chromatography.

Quantitative Data: Synthesis of (-)-Pericosine A

| Step | Product | Starting Material | Reagents | Yield (%) | Reference |

| Silyl Ether Protection | Silyl Ether Intermediate | Diol Intermediate | TBSCl, Imidazole | 53 | [5] |

| Deacetylation | Enol Intermediate | Acetylated Intermediate | K₂CO₃ | 74 | [5] |

| Chlorination | Chlorinated Intermediate | Enol Intermediate | SOCl₂ | 42 | [5] |

Synthesis of (+)-Pericosine A from (-)-Quinic Acid

The synthesis of the natural enantiomer, (+)-Pericosine A, commences from (-)-quinic acid, another readily available chiral starting material. The synthetic strategy mirrors that of the (-)-enantiomer, involving the formation of a key epoxide intermediate.

Experimental Workflow: Synthesis of (+)-Pericosine A

Caption: Synthetic workflow for (+)-Pericosine A.

Experimental Protocol: Synthesis of (+)-Pericosine A

Step 1: Preparation of Key Intermediates from (-)-Quinic Acid

(-)-Quinic acid is converted through a series of reactions, including lactonization and eliminations, to afford a key enone intermediate.

Step 2: Stereoselective Reduction and Epoxidation

The enone is stereoselectively reduced and subsequently epoxidized to generate the crucial epoxide intermediate.

Step 3: Chlorination

Similar to the synthesis of the (-)-enantiomer, the epoxide is opened with a chloride source to introduce the chlorine atom at the desired position.

Step 4: Final Deprotection

The final step involves the removal of all protecting groups to furnish (+)-Pericosine A. The product is then purified using chromatographic techniques.

Quantitative Data: Synthesis of (+)-Pericosine A

Detailed step-by-step yield data for the synthesis of (+)-Pericosine A is less explicitly documented in a single source. The overall synthesis is reported to be stereoselective. For the synthesis of a closely related bromo-analog from the corresponding epoxide derived from (-)-quinic acid, a high yield was achieved in the bromination step.

| Step | Product | Starting Material | Reagents | Yield (%) | Reference |

| Bromination (analog) | Brominated Intermediate | Epoxide Intermediate | BH₂Br·SMe₂ | 94 | [3] |

| Deprotection (analog) | (-)-6-Bromothis compound | Protected Intermediate | Dowex® 50WX8-H | 87 | [3] |

Characterization Data for this compound Enantiomers

The synthesized enantiomers of this compound are characterized by their spectroscopic data and specific rotation.

| Enantiomer | Molecular Formula | Molecular Weight | Specific Rotation [α]D | Key NMR Signals |

| (+)-Pericosine A | C₈H₁₁ClO₅ | 222.62 g/mol | Positive | Consistent with reported values |

| (-)-Pericosine A | C₈H₁₁ClO₅ | 222.62 g/mol | Negative | Consistent with reported values |

Note on Enantiomeric Excess (e.e.%): The stereoselective nature of the described syntheses ensures a high enantiomeric excess of the final products. The determination of e.e.% is typically performed by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion